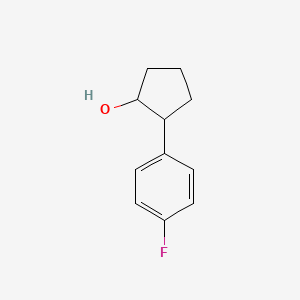
2-(4-Fluorophenyl)cyclopentan-1-ol
Descripción general
Descripción
2-(4-Fluorophenyl)cyclopentan-1-ol is a useful research compound. Its molecular formula is C11H13FO and its molecular weight is 180.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-(4-Fluorophenyl)cyclopentan-1-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a cyclopentanol core with a para-fluorophenyl substituent. The presence of fluorine is known to influence the compound's biological properties, enhancing lipophilicity and potentially altering pharmacodynamics.
Biological Activities
Research indicates that this compound exhibits various biological activities, particularly:
- Antimalarial Effects : Similar compounds have shown efficacy against malaria, suggesting potential for this compound in targeting Plasmodium species .
- Anti-inflammatory Properties : Preliminary studies suggest that this compound may modulate inflammatory responses, possibly through interactions with key signaling pathways .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimalarial | Inhibits growth of Plasmodium species | |
| Anti-inflammatory | Modulates cytokine production | |
| Cytotoxicity | Affects cell viability in microglial cells |
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Biological Targets : The compound may interact with specific receptors or enzymes, influencing cellular processes such as apoptosis and inflammation .
- Pharmacokinetics : The molecular weight and structural properties allow for effective distribution in biological systems. Studies suggest that the compound can cross the blood-brain barrier, enhancing its potential therapeutic applications in neurological conditions .
Case Studies
- Antimalarial Activity : A study investigating structurally similar compounds found that substitutions on the phenyl ring significantly impacted antimalarial efficacy. The introduction of fluorine was noted to enhance activity against malaria parasites .
- Neuroprotective Effects : In vitro studies using mouse microglial N9 cells demonstrated that this compound reduced pro-inflammatory cytokine production when exposed to lipopolysaccharide (LPS), indicating potential neuroprotective properties .
Comparative Analysis
To understand the uniqueness of this compound, it is beneficial to compare it with related compounds:
Table 2: Comparison of Related Compounds
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 1-(4-Fluorophenyl)cyclopentan-1-ol | Cyclopentanol derivative | Different substitution pattern |
| 2-(3-Fluorophenyl)cyclopentan-1-ol | Cyclopentanol derivative | Variation in fluorine position affects reactivity |
| 3-(4-Fluorophenyl)-2-methylcyclopentanol | Methylated cyclopentanol | Methyl group introduces steric hindrance |
Propiedades
IUPAC Name |
2-(4-fluorophenyl)cyclopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO/c12-9-6-4-8(5-7-9)10-2-1-3-11(10)13/h4-7,10-11,13H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLSQYAFIFDWGKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















